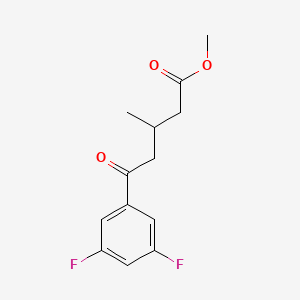

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate

Description

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate is a fluorinated organic compound featuring a valerate backbone substituted with a 3,5-difluorophenyl ketone group at position 5, a methyl ester at the terminal carboxylate, and a methyl group at position 3. The fluorine atoms enhance metabolic stability and bioavailability, while the ester group influences solubility and hydrolysis kinetics .

Properties

IUPAC Name |

methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-8(4-13(17)18-2)3-12(16)9-5-10(14)7-11(15)6-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUVSSSCOBEEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC(=C1)F)F)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organometallic Coupling Approaches

Organometallic reagents, such as Grignard or organozinc compounds, are frequently employed to introduce the 3,5-difluorophenyl group. For example, a magnesium-halogen exchange reaction using 3,5-difluorophenylmagnesium bromide can attack a δ-keto ester precursor. Subsequent methylation at the 3-position is achieved via alkylation with methyl iodide or a similar electrophile.

Representative Reaction Scheme:

-

Formation of δ-Keto Ester Precursor :

Levulinic acid is esterified with methanol under acidic conditions to yield methyl levulinate. -

Grignard Addition :

Reaction with 3,5-difluorophenylmagnesium bromide introduces the aryl group: -

Methylation at 3-Position :

A base-mediated alkylation with methyl iodide installs the methyl group:

Key Considerations :

Michael Addition-Based Routes

The Michael addition offers a regioselective pathway to construct the valerate backbone. An α,β-unsaturated ketone ester serves as the Michael acceptor, reacting with a difluorophenyl-containing nucleophile.

Example Protocol :

-

Synthesis of α,β-Unsaturated Ester :

Methyl acrylate is condensed with acetylacetone to form methyl 3-methyl-5-oxo-4-pentenoate. -

Nucleophilic Attack :

A 3,5-difluorophenyl lithium reagent adds to the α,β-unsaturated system:

Advantages :

-

High regioselectivity due to the electron-deficient double bond.

-

Compatible with asymmetric catalysis for enantioselective synthesis.

Limitations :

-

Requires anhydrous conditions and strict temperature control.

Claisen Condensation and Subsequent Functionalization

Claisen condensation between methyl acetoacetate and a difluorophenylacetyl chloride derivative forms the δ-keto ester framework. Methylation is then performed using dimethyl sulfate or trimethylsilyl chloride.

Reaction Steps :

-

Condensation :

-

Methylation :

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Condensation | 82 | 95 |

| Methylation | 68 | 90 |

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time Dependence

-

Low-Temperature Regimes (-20°C to 10°C) minimize side reactions during nucleophilic additions.

-

Extended Reaction Times (12–24 hours) improve conversion rates in condensation steps.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity Assessment

-

HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve baseline separation, verifying >98% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Formation of 5-(3,5-difluorophenyl)-3-methyl-5-oxovaleric acid.

Reduction: Formation of 5-(3,5-difluorophenyl)-3-methyl-5-hydroxyvalerate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate is investigated for its potential as a pharmacophore in drug design. The fluorine atoms can improve metabolic stability and bioavailability, making it a valuable candidate for developing new pharmaceuticals.

Key Applications:

- Drug Development: The compound may serve as a lead structure for synthesizing novel drugs targeting specific diseases.

- Enzyme Inhibition Studies: It has shown promise in modulating enzyme activities, which can be crucial in treating metabolic disorders.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations:

- Esterification Reactions: Used to create derivatives with different functional groups.

- Substitution Reactions: The difluorophenyl group can be modified to introduce other substituents, enhancing the compound's reactivity and potential applications.

Agrochemicals

The compound is also explored for its applications in agrochemicals, where it may function as an active ingredient in pesticides or herbicides due to its biological activity against pests and pathogens.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting eosinophil infiltration in models of allergic inflammation. This suggests potential therapeutic applications in treating conditions like asthma and other inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(3,5-Dimethyl-4-methoxyphenyl)-5-oxovalerate

This compound () shares the valerate backbone and 5-oxoaryl group but differs in substituents:

- Ester group : Ethyl ester vs. methyl ester in the target compound.

- Aryl group : 3,5-Dimethyl-4-methoxyphenyl vs. 3,5-difluorophenyl.

Key Differences:

The ethyl ester’s higher lipophilicity may improve membrane permeability but reduce aqueous solubility.

5-(3-(Hexahydroazepin-1-yl)propyl)(benzodioxol-5-yl)amino-3-(3,5-difluorophenyl)isoxazole

This isoxazole derivative () shares the 3,5-difluorophenyl group but features an isoxazole ring instead of a valerate backbone.

Key Differences:

The benzodioxol group could improve metabolic stability but introduce steric hindrance .

Solid Forms of (5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione

This patented compound () shares the 3,5-difluorophenyl group but integrates it into a piperazine-imidazolidinedione scaffold.

Key Differences:

Research Findings and Trends

- Fluorine Effects : The 3,5-difluorophenyl group in the target compound and others (e.g., ) improves metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .

- Ester Group Impact : Methyl esters hydrolyze faster than ethyl esters, which may limit the target compound’s utility in prolonged-release formulations compared to Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate .

Biological Activity

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate features a unique chemical structure characterized by the presence of a difluorophenyl group and an oxovalerate moiety. The presence of fluorine atoms is significant as they can enhance the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

The biological activity of methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate is believed to stem from its ability to interact with specific molecular targets within cells. The difluorophenyl substituent may enhance binding affinity to various enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which may further participate in biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate exhibit significant antimicrobial properties. In a study evaluating various compounds for antibacterial activity, several derivatives showed potent effects against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

|---|---|---|

| Compound A | 37.9 µM | 57.8 µM |

| Compound B | 248 µM | 372 µM |

| Compound C | 480 µM | 640 µM |

These results suggest that modifications to the structure can lead to enhanced antimicrobial efficacy compared to traditional antibiotics like ampicillin and streptomycin .

Anticancer Activity

In addition to antimicrobial properties, methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate has been investigated for its anticancer potential. Studies have shown that certain derivatives can inhibit the growth of cancer cell lines, demonstrating IC50 values in the low micromolar range. For example:

| Cell Line | IC50 (µM) |

|---|---|

| SGC-7901 | 0.06 |

| BGC-823 | 0.07 |

These findings indicate that the compound may induce cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cells .

Case Studies

- Antibacterial Efficacy : A study reported that a specific derivative of methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate exhibited superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those observed for standard treatments .

- Cytotoxicity Assessment : In vitro assays demonstrated that methylated flavonoids derived from similar compounds showed increased cytotoxicity against gastric cancer cell lines when compared to their unmethylated counterparts. This suggests a potential pathway for enhancing therapeutic efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate, and how can reaction yields be improved?

- Methodological Answer : A common approach involves multi-step esterification and ketone formation. For example, analogous compounds (e.g., methyl esters with fluorophenyl groups) are synthesized via nucleophilic substitution or Friedel-Crafts acylation, followed by purification using column chromatography. Reaction yields (e.g., 89% in a similar fluorophenyl ester synthesis ) can be enhanced by optimizing solvent polarity, temperature, and catalyst selection (e.g., Lewis acids for electrophilic aromatic substitution). LCMS (e.g., m/z 681 [M+H]⁺ for a related compound ) and HPLC (retention time 0.99 min under SMD-TFA50 conditions ) are critical for monitoring intermediates and final product purity.

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and functional groups. For fluorinated analogs, <sup>19</sup>F NMR can resolve substitution patterns on the aryl ring. HPLC with UV detection (e.g., SMD-TFA50 method ) ensures purity, while differential scanning calorimetry (DSC) or X-ray crystallography may assess crystallinity, though no direct data exists for this compound in the provided evidence.

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility screening in DMSO, aqueous buffers (e.g., PBS at pH 7.4), or co-solvents (e.g., PEG-400) is advised. For fluorinated esters, sonication or heating (≤50°C) may improve dissolution. Stability in these solvents should be verified via LCMS to detect degradation products .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the compound’s metabolic stability and drug-likeness?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models can predict CYP450 metabolism and plasma protein binding. For fluorophenyl derivatives, lipophilicity (logP) and polar surface area (PSA) are critical parameters. Tools like SwissADME estimate bioavailability, while MD simulations assess membrane permeability. Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) is recommended .

Q. How can researchers resolve contradictory data in reaction mechanisms involving the difluorophenyl moiety?

- Methodological Answer : Isotopic labeling (<sup>2</sup>H or <sup>18</sup>O) or in situ FTIR can track intermediates. For fluorinated systems, <sup>19</sup>F NMR kinetics may reveal electronic effects of fluorine substituents on reaction pathways. Conflicting regioselectivity outcomes (e.g., para vs. meta substitution) should be re-evaluated using steric/electronic maps (Hammett plots) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for oral bioavailability and tissue distribution studies. Fluorinated analogs often exhibit prolonged half-lives due to fluorine’s metabolic resistance. Blood samples should be analyzed via LC-MS/MS, with attention to ester hydrolysis metabolites. Dose-response studies must account for species-specific cytochrome P450 activity .

Q. How can degradation pathways be systematically mapped under accelerated stability conditions?

- Methodological Answer : Stress testing (40°C/75% RH for 4 weeks) with LCMS monitoring identifies hydrolysis (ester cleavage) or oxidation products. For fluorophenyl esters, photodegradation under UV light (ICH Q1B guidelines) may reveal radical-mediated pathways. Solid-state stability can be assessed via PXRD to detect polymorphic transitions .

Data Contradictions & Validation

Q. How to reconcile discrepancies in reported synthetic yields for structurally related compounds?

- Methodological Answer : Variations in yields (e.g., 70–90% for fluorophenyl esters ) often stem from catalyst purity or solvent drying. Replicate reactions under inert atmospheres (argon/glovebox) and quantify byproducts (e.g., trifluoromethyl derivatives via <sup>19</sup>F NMR). Collaborative validation with independent labs is advised.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.